(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
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Description
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21F3N2O2 and its molecular weight is 342.362. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibitors
Quinoline derivatives, which share structural similarities with the specified compound, are widely used as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces, thus preventing corrosion. The effectiveness of these derivatives is attributed to their high electron density and the presence of polar substituents, which enhance adsorption and complex formation (C. Verma, M. Quraishi, E. Ebenso, 2020).
Cytochrome P450 Inhibitors
Compounds with specific structural features, including heterocyclic rings similar to the given compound, have been studied for their potential as selective inhibitors of cytochrome P450 isoforms. These enzymes play a crucial role in the metabolism of various drugs, and their inhibition can be key to understanding drug-drug interactions and enhancing drug efficacy (S. C. Khojasteh et al., 2011).
Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups indicates that heterocycles, including pyridine and piperidine derivatives, are significant for synthesizing compounds with potential CNS activity. These chemical groups are involved in a wide range of CNS effects, from depression to euphoria, highlighting the importance of structural diversity in drug development for neurological disorders (S. Saganuwan, 2017).
Pharmaceutical and Medicinal Chemistry
The synthesis and pharmacological evaluation of heterocyclic compounds, including those with pyrano[2,3-d]pyrimidine scaffolds, have been extensively studied for their potential in drug discovery. These compounds are valued for their bioavailability and broad range of applicability in medicinal and pharmaceutical industries, serving as key precursors for the synthesis of bioactive molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Analytical and Toxicological Reviews
In the context of new psychoactive substances, cathinone derivatives, which include structural motifs related to the given compound, have been the focus of analytical and toxicological studies. These studies aim to characterize new synthetic cathinones, understand their metabolic pathways, and assess their potential risks and mechanisms of action (M. Majchrzak et al., 2017).
Properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)13-6-9-22(10-7-13)16(23)12-5-8-21-15(11-12)24-14-3-1-2-4-14/h5,8,11,13-14H,1-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFUEOLVCTVDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.